molecular formula C11H10N4S B10919470 (2E)-3-(1-ethyl-1H-pyrazol-4-yl)-2-(1,3-thiazol-2-yl)prop-2-enenitrile

(2E)-3-(1-ethyl-1H-pyrazol-4-yl)-2-(1,3-thiazol-2-yl)prop-2-enenitrile

Cat. No.: B10919470
M. Wt: 230.29 g/mol
InChI Key: XRAIBBAAKGPAAS-BJMVGYQFSA-N
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Description

(2E)-3-(1-ethyl-1H-pyrazol-4-yl)-2-(1,3-thiazol-2-yl)prop-2-enenitrile is a chemical compound that features a pyrazole ring and a thiazole ring connected by a propenenitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(1-ethyl-1H-pyrazol-4-yl)-2-(1,3-thiazol-2-yl)prop-2-enenitrile typically involves the reaction of 1-ethyl-1H-pyrazole-4-carbaldehyde with 2-aminothiazole in the presence of a base. The reaction proceeds through a condensation mechanism, forming the propenenitrile linkage between the pyrazole and thiazole rings. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow techniques to enhance efficiency. The use of automated reactors and advanced purification methods such as chromatography would be essential for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(1-ethyl-1H-pyrazol-4-yl)-2-(1,3-thiazol-2-yl)prop-2-enenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The compound can participate in substitution reactions, where functional groups on the pyrazole or thiazole rings are replaced by other groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenation using N-bromosuccinimide or nitration using nitric acid and sulfuric acid.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2E)-3-(1-ethyl-1H-pyrazol-4-yl)-2-(1,3-thiazol-2-yl)prop-2-enenitrile is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound may be investigated for its potential biological activities. Studies could focus on its interactions with biological molecules, such as enzymes or receptors, to understand its effects on cellular processes.

Medicine

In medicine, this compound could be explored for its potential therapeutic properties. Researchers may study its effects on disease models to evaluate its potential as a drug candidate.

Industry

In industry, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals. Its unique properties may make it suitable for applications in fields such as materials science or pharmaceuticals.

Mechanism of Action

The mechanism of action of (2E)-3-(1-ethyl-1H-pyrazol-4-yl)-2-(1,3-thiazol-2-yl)prop-2-enenitrile involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through its binding to these targets, leading to changes in their activity and subsequent alterations in cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-3-(1-methyl-1H-pyrazol-4-yl)-2-(1,3-thiazol-2-yl)prop-2-enenitrile
  • (2E)-3-(1-ethyl-1H-pyrazol-4-yl)-2-(1,3-oxazol-2-yl)prop-2-enenitrile
  • (2E)-3-(1-ethyl-1H-pyrazol-4-yl)-2-(1,3-imidazol-2-yl)prop-2-enenitrile

Uniqueness

The uniqueness of (2E)-3-(1-ethyl-1H-pyrazol-4-yl)-2-(1,3-thiazol-2-yl)prop-2-enenitrile lies in its specific combination of a pyrazole ring and a thiazole ring connected by a propenenitrile group This structure imparts distinct chemical and physical properties that differentiate it from other similar compounds

Properties

Molecular Formula

C11H10N4S

Molecular Weight

230.29 g/mol

IUPAC Name

(E)-3-(1-ethylpyrazol-4-yl)-2-(1,3-thiazol-2-yl)prop-2-enenitrile

InChI

InChI=1S/C11H10N4S/c1-2-15-8-9(7-14-15)5-10(6-12)11-13-3-4-16-11/h3-5,7-8H,2H2,1H3/b10-5+

InChI Key

XRAIBBAAKGPAAS-BJMVGYQFSA-N

Isomeric SMILES

CCN1C=C(C=N1)/C=C(\C#N)/C2=NC=CS2

Canonical SMILES

CCN1C=C(C=N1)C=C(C#N)C2=NC=CS2

Origin of Product

United States

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